molecular formula C12H14N4O2 B11866304 1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid

1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11866304
M. Wt: 246.27 g/mol
InChI Key: WPPRZDNPGYZLHC-UHFFFAOYSA-N
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Description

1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both imidazo[4,5-b]pyridine and piperidine moietiesThe imidazo[4,5-b]pyridine scaffold is known for its biological activity, making it a valuable structure in the synthesis of pharmacologically active molecules .

Preparation Methods

The synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid typically involves multi-step procedures. One common synthetic route includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate can then be further transformed into various derivatives, including carboxylic acids, amides, and amines, through standard organic reactions such as esterification, amidation, and reduction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of 1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, modulating biological pathways such as the NF-kappaB signaling pathway . This modulation can lead to anti-inflammatory, antiviral, or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid can be compared with other imidazo[4,5-b]pyridine derivatives such as:

The uniqueness of this compound lies in its specific combination of the imidazo[4,5-b]pyridine and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-(1H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H14N4O2/c17-11(18)8-3-6-16(7-4-8)12-14-9-2-1-5-13-10(9)15-12/h1-2,5,8H,3-4,6-7H2,(H,17,18)(H,13,14,15)

InChI Key

WPPRZDNPGYZLHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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